molecular formula C11H13N3O4P-3 B13840464 5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate

5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate

Cat. No.: B13840464
M. Wt: 282.21 g/mol
InChI Key: WHOPGBZPIAJDRE-UHFFFAOYSA-K
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Description

5,6,7-Trimethyl-1,8-naphthyridin-2-amine;phosphate is a chemical compound with the molecular formula C₁₁H₁₃N₃ • H₃O₄P and a molecular weight of 285.24 . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the reaction of 2-amino-5,6,7-trimethyl-1,8-naphthyridine with phosphoric acid. The reaction conditions often include heating and the use of solvents like methanol or water .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce amine-substituted compounds .

Scientific Research Applications

5,6,7-Trimethyl-1,8-naphthyridin-2-amine is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Applications in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the context of its use, such as in enzyme inhibition studies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5,6,7-trimethyl-1,8-naphthyridine
  • 5,6,7-Trimethyl-2,8-dihydro-1,8-naphthyridin-2-imine

Uniqueness

5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in research applications where precise molecular interactions are required .

Properties

Molecular Formula

C11H13N3O4P-3

Molecular Weight

282.21 g/mol

IUPAC Name

5,6,7-trimethyl-1,8-naphthyridin-2-amine;phosphate

InChI

InChI=1S/C11H13N3.H3O4P/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3;1-5(2,3)4/h4-5H,1-3H3,(H2,12,13,14);(H3,1,2,3,4)/p-3

InChI Key

WHOPGBZPIAJDRE-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C2=C(N=C1C)N=C(C=C2)N)C.[O-]P(=O)([O-])[O-]

Origin of Product

United States

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